Tetraphenylene

Chiral Materials Stereochemistry Molecular Conformation

Procure Tetraphenylene (CAS 212-74-8) to leverage its unique saddle-shaped, non-planar molecular architecture, which provides an exceptionally high stereoisomer inversion barrier of ~135 kcal/mol, making it ideal for synthesizing conformationally stable chiral phosphine ligands. This rigid, three-dimensional scaffold is essential for advanced material research, including PHOLED host materials that enhance device external quantum efficiency and lifetime. Unlike generic planar aromatic compounds, Tetraphenylene's specific geometry enables distinct solvent and guest molecule interactions, making it a valuable building block for molecular clathrates and self-assembled structures. Choose this compound to ensure the highest level of chiral recognition and to introduce critical three-dimensionality into your supramolecular architectures.

Molecular Formula C24H16
Molecular Weight 304.4 g/mol
CAS No. 212-74-8
Cat. No. B3251814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenylene
CAS212-74-8
Molecular FormulaC24H16
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1=CC2=C3C=CC=CC3=C4C=CC=CC4=C5C=CC=CC5=C2C=C1
InChIInChI=1S/C24H16/c1-2-10-18-17(9-1)19-11-3-4-13-21(19)23-15-7-8-16-24(23)22-14-6-5-12-20(18)22/h1-16H
InChIKeyKTQYWNARBMKMCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraphenylene (CAS 212-74-8) Procurement Guide: Core Specifications and Physicochemical Properties


Tetraphenylene (CAS 212-74-8), also known as tetrabenzo[a,c,e,g]cyclooctene, is a polycyclic aromatic hydrocarbon with the molecular formula C24H16 [1]. It is a solid at room temperature, exhibiting a melting point of 232-235 °C [2] and a density of 1.19 g/cm³ . The compound is a tetramer of benzyne [1] and is characterized by its unique non-planar, saddle-shaped molecular architecture [3], which distinguishes it from planar aromatic compounds.

Why Tetraphenylene (CAS 212-74-8) Cannot Be Substituted with Generic Aromatic Building Blocks


Tetraphenylene's utility is contingent upon its saddle-shaped, non-planar geometry [1]. This conformation imposes a high energetic barrier to stereoisomer inversion [2] and reduces inter-ring conjugation compared to planar analogs [2]. Generic aromatic compounds or simpler planar molecules cannot replicate these geometric and electronic characteristics, making them unsuitable substitutes for applications requiring a rigid, chiral, three-dimensional scaffold. This structural specificity directly impacts performance in chiral recognition, supramolecular assembly, and as a core motif in advanced materials where molecular shape dictates function [3].

Tetraphenylene (CAS 212-74-8) Differentiation Evidence: A Quantitative Analysis vs. Comparators


Quantifying the Energetic Barrier to Stereoisomer Inversion in Tetraphenylene

Tetraphenylene's non-planar, saddle-shaped structure creates stereoisomers. The energy barrier for inversion between these isomers is quantified at approximately 135 kcal·mol⁻¹ [1]. This high barrier allows for the isolation of enantiomerically pure derivatives, a property not shared by its flexible, planar, or less sterically hindered structural analogs.

Chiral Materials Stereochemistry Molecular Conformation

Evaluation of Tetraphenylene Core in OLEDs: Host vs. Emitter Applications

Recent patents differentiate the utility of tetraphenylene-based materials in OLEDs. Substituted tetraphenylene compounds are disclosed specifically for use as hosts for phosphorescent emitters [1]. In contrast, another class of patents describes fused tetraphenylene compounds for use as emitters, charge transporters, or hosts [2]. This indicates that the electronic properties of the tetraphenylene core can be tuned for distinct functions (host vs. emitter) based on its derivatization, offering a versatility in device engineering that a single-function material cannot provide.

OLED Phosphorescence Electroluminescence Organic Electronics

Comparative Physicochemical Properties of Tetraphenylene and its Direct Analog

The specific physicochemical properties of Tetraphenylene (CAS 212-74-8) include a melting point of 233 °C and a density of 1.214 g/cm³ [1]. In comparison, its direct structural analog, Cyclooctatetraene, is a liquid at room temperature with a melting point of -4.7 °C [2]. This dramatic difference in phase and melting point (>230 °C) is a direct consequence of Tetraphenylene's rigid, annulated structure and higher molecular weight, which fundamentally alters its handling, processing, and potential applications compared to its non-annulated core analog.

Physical Chemistry Material Science Crystal Engineering

High-Value Application Scenarios for Tetraphenylene (CAS 212-74-8) Based on Differentiated Evidence


Asymmetric Catalysis and Chiral Ligand Development

The high stereoisomer inversion barrier (~135 kcal·mol⁻¹) of tetraphenylene derivatives [1] makes them ideal candidates for synthesizing conformationally stable chiral phosphine ligands [2]. Research groups focused on enantioselective synthesis should prioritize this scaffold for developing new catalysts where a rigid, chiral environment is essential for high enantioselectivity, a task for which flexible or planar analogs are unsuitable.

OLED Host Material Development for Phosphorescent Emitters

Research and development teams working on phosphorescent organic light-emitting diodes (PHOLEDs) should procure tetraphenylene as a core precursor. Patents indicate that its derivatives are specifically designed to function as host materials for phosphorescent emitters, with claims of enhanced device external quantum efficiency and lifetime [3]. This provides a strategic alternative to other host materials that may not offer the same performance improvements or design versatility.

Supramolecular Chemistry and Molecular Clathrate Design

The rigid, concave shape of the tetraphenylene scaffold enables distinct solvent and guest molecule interactions, making it a valuable building block for novel molecular clathrates and self-assembled structures [2][4]. Academic researchers exploring crystal engineering or host-guest chemistry should select tetraphenylene over flat, two-dimensional aromatic compounds to introduce three-dimensionality and specific binding pockets into their supramolecular architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetraphenylene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.